![molecular formula C10H11N5O B2633155 N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide CAS No. 110181-51-6](/img/structure/B2633155.png)
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide
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Overview
Description
“N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is substituted with an amino group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions involve the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .Scientific Research Applications
- Anticonvulsant Properties : Some 1,2,3-triazole derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy and related disorders .
- Antibacterial and Antifungal Activity : Researchers have explored the antimicrobial effects of triazole-based compounds, including N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide .
- Anticancer Potential : Certain 1,2,3-triazole derivatives demonstrate anticancer properties, which could contribute to cancer drug development .
- Polymer Chemistry : Triazole-containing compounds are used in polymer synthesis due to their stability and unique properties .
- Supramolecular Assemblies : The triazole motif participates in supramolecular interactions, leading to the design of functional materials .
- Click Chemistry : The 1,2,3-triazole scaffold is a key component in click chemistry, enabling efficient bioconjugation and labeling of biomolecules .
- Fluorescent Imaging : Triazole-based probes are employed for cellular imaging and studying biological processes .
- Herbicide and Cotton Defoliant : Commercial-grade 3-amino-1,2,4-triazole (which contains catalase anti-inhibitory impurities) acts as an inhibitor of mitochondrial and chloroplast function .
- Additives with Antibacterial Properties : Triazolium salts derived from 1,2,3-triazoles can be used as additives or components in materials with antibacterial characteristics .
Drug Discovery and Medicinal Chemistry
Materials Science and Supramolecular Chemistry
Bioconjugation and Chemical Biology
Mitochondrial and Chloroplast Function Inhibition
Nano- and Fiber-Based Materials
Other Biological Activities
Mechanism of Action
Target of Action
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide is a compound that has been reported to have a wide spectrum of pharmacological activities Compounds with similar structures, such as 1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to inhibit their activity . This interaction may result in changes to cellular processes controlled by these targets, leading to the observed pharmacological effects.
Biochemical Pathways
Given the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to cell signaling, gene expression, and immune response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELRWQHVUYEFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide |
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